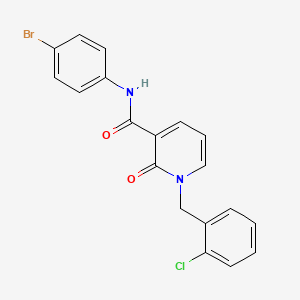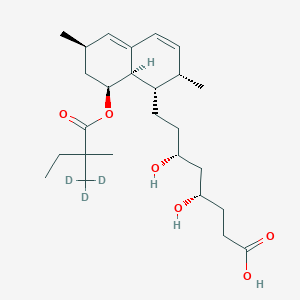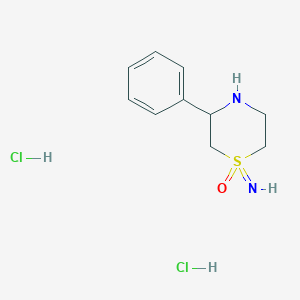
N-(4-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(4-bromophenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemically synthesized molecule that likely exhibits a range of biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with bromo- and chloro- substitutions on aromatic rings have been synthesized and studied for their biological properties, such as insecticidal and fungicidal activities , and as potential radiotracers for positron emission tomography (PET) .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of a pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . Another method includes the slow evaporation of a solution of the title compound in a solvent like acetone to obtain single crystals . These methods suggest that the synthesis of this compound would involve similar reductive amination reactions and crystallization techniques.
Molecular Structure Analysis
The molecular structure of compounds in this class is often confirmed using spectroscopic methods such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) . The crystal structure of similar compounds has been determined to be sustained by hydrogen bonds, forming infinite chains along specific axes in the crystal lattice . This implies that the compound may also exhibit a similar hydrogen-bonded network in its crystalline form.
Chemical Reactions Analysis
The chemical reactivity of such compounds is not explicitly detailed in the provided papers. However, the presence of reactive functional groups like the carboxamide suggests that they could undergo various chemical reactions, such as nucleophilic substitution, which is a common reaction for halogenated aromatic compounds . The bromo- and chloro- substituents on the aromatic rings could be sites for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically characterized post-synthesis. The presence of halogen atoms and the carboxamide group is likely to influence the compound's solubility, melting point, and stability. The crystalline structure obtained through slow evaporation indicates that the compound may have a well-defined melting point, which is a characteristic physical property . The chemical properties, such as reactivity and biological activity, are inferred from functional groups present in the molecule and from biological assays conducted on similar compounds .
Scientific Research Applications
Medicinal Chemistry Applications
- Met Kinase Inhibition : N-substituted dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. Such compounds have shown efficacy in tumor stasis in preclinical models and have been advanced into clinical trials (Schroeder et al., 2009).
- Antibacterial Activity : N-(4-bromophenyl)furan-2-carboxamide analogues demonstrated significant in vitro antibacterial activities against drug-resistant bacteria, indicating their potential as antibacterial agents (Siddiqa et al., 2022).
Organic Synthesis and Chemical Properties
- Synthesis of Heterocyclic Compounds : These compounds are used as starting materials for the synthesis of various heterocyclic compounds, demonstrating versatility in organic synthesis (Prager & Were, 1983).
- Fluorescence Properties : Research has explored the fluorescence properties of substituted dihydropyridine-3-carboxamides, which could have applications in materials science and bioimaging (Ershov et al., 2015).
- Crystal Structures and Surface Analyses : The crystal structures of these compounds have been analyzed to understand their molecular interactions, which is crucial for the development of new pharmaceuticals and materials (Naghiyev et al., 2022).
properties
IUPAC Name |
N-(4-bromophenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2O2/c20-14-7-9-15(10-8-14)22-18(24)16-5-3-11-23(19(16)25)12-13-4-1-2-6-17(13)21/h1-11H,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFATUBUESJSNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide](/img/structure/B3010595.png)

![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3010599.png)
![N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide](/img/structure/B3010600.png)
![4-[2-(4-Fluorophenoxy)-2-methylpropanoyl]morpholine-3-carbonitrile](/img/structure/B3010603.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate](/img/structure/B3010606.png)
![4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine](/img/structure/B3010609.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3010613.png)
![3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methyl-N-(2-(3-methylthiophen-2-yl)ethyl)benzamide](/img/structure/B3010614.png)
![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B3010615.png)
![3-(4-Ethoxybenzoyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B3010617.png)
![4-ethyl-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3010618.png)